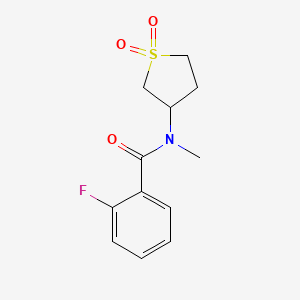

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBMEHKVELELFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methyl-3-aminothiolane-1,1-dioxide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. Solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF) are often used to improve the solubility of reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The fluoro group and the dioxothiolan ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide

- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

Uniqueness

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is unique due to the presence of both a fluoro group and a dioxothiolan ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is a synthetic organic compound notable for its unique structural features, which include a dioxothiolan ring and a fluorinated aromatic group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of specific biological pathways and interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.28 g/mol. The presence of the dioxothiolan moiety enhances the compound's reactivity and biological activity, making it a valuable candidate for research in pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂FNO₂S |

| Molecular Weight | 239.28 g/mol |

| Structural Features | Dioxothiolan ring, Fluorinated benzamide |

This compound exhibits its biological activity primarily through its interaction with specific proteins or enzymes. The fluoro group and the dioxothiolan ring are crucial for binding affinity and stability, allowing the compound to modulate the activity of target proteins effectively.

Key Mechanisms:

- Target Interaction : The compound is known to interact with various biological macromolecules, potentially influencing pathways such as signal transduction and enzyme inhibition.

- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may act as a modulator of GPCRs, which are pivotal in many physiological processes.

Biological Activities

Research indicates that this compound displays several promising biological activities:

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential as an antibacterial agent.

- Anti-inflammatory Effects : Shows promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects at low micromolar concentrations .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines, highlighting its potential therapeutic role .

Future Directions

The unique structural characteristics of this compound make it an attractive candidate for further investigation. Future research should focus on:

- Structural Modifications : Exploring derivatives to enhance potency and selectivity towards specific biological targets.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease targets, leveraging the compound’s sulfone group for polar interactions .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- SAR Analysis : Compare with analogs (e.g., N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide) to identify critical pharmacophores .

How does the dioxothiolan moiety influence the chemical stability and reactivity of this compound under varying pH conditions?

Advanced Research Question

The dioxothiolan group confers both stability and reactivity:

- Acidic Conditions : Protonation of the sulfone oxygen enhances electrophilicity, facilitating nucleophilic substitution at the thiolan ring .

- Oxidative Stability : The sulfone group resists further oxidation, unlike thiolanes, ensuring stability in biological matrices .

- pH-Dependent Degradation : Monitor via accelerated stability testing (40°C/75% RH) with UPLC-MS to identify degradation products (e.g., ring-opened sulfonic acids) .

What in vitro assays are suitable for preliminary evaluation of the anti-inflammatory potential of this compound?

Basic Research Question

- Cytokine Inhibition : Measure IL-6 and TNF-α suppression in LPS-stimulated RAW 264.7 macrophages using ELISA (IC₅₀ < 10 µM indicative of potency) .

- COX-2 Inhibition : Fluorescent inhibition assays (Cayman Chemical) to assess selectivity over COX-1 .

- NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells transfected with pNF-κB-Luc .

What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Advanced Research Question

- Analog Synthesis : Modify the benzamide (e.g., para-fluoro vs. ortho-fluoro) and thiolan substituents (e.g., methyl vs. morpholine) .

- Biological Profiling : Test analogs in enzyme inhibition (e.g., trypsin-like proteases) and cytotoxicity assays (e.g., MTT on HepG2 cells) .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA in SYBYL-X to correlate steric/electronic features with activity .

How can researchers address solubility challenges of this compound in aqueous biological assays?

Basic Research Question

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.1% Tween-80 for in vitro studies .

- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.